N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4-dimethoxybenzamide
Description
N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4-dimethoxybenzamide is a benzamide derivative featuring a benzofuran core substituted with a 4-chlorobenzoyl group at position 2, a methyl group at position 3, and a 3,4-dimethoxybenzamide moiety at position 5. While detailed physicochemical or pharmacological data for this compound are absent in the provided evidence, its structural framework aligns with bioactive benzamide derivatives studied in metabolic syndrome and pesticide development . The 3,4-dimethoxy substitution on the benzamide ring may influence solubility, binding affinity, or metabolic stability compared to analogs with alternative substituents.
Properties
IUPAC Name |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO5/c1-14-19-10-9-18(27-25(29)16-6-11-20(30-2)22(12-16)31-3)13-21(19)32-24(14)23(28)15-4-7-17(26)8-5-15/h4-13H,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLBFIQPMRPWMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 5-Amino-2-methylbenzofuran Precursors
A common approach involves reacting 5-amino-2-methylbenzofuran with 4-chlorobenzoyl chloride under Friedel-Crafts conditions. Aluminum chloride (AlCl₃) in dichloromethane at 0–5°C facilitates acylation at position 2, yielding 2-(4-chlorobenzoyl)-3-methyl-5-nitrobenzofuran . Reduction of the nitro group to an amine using hydrogen gas (H₂) and palladium on carbon (Pd/C) in ethanol produces the intermediate 5-amino-2-(4-chlorobenzoyl)-3-methylbenzofuran .
Key Reaction Conditions:
Amidation at Position 6
The amine intermediate undergoes amidation with 3,4-dimethoxybenzoyl chloride to install the final substituent.
Coupling Agents and Solvent Systems
Optimal results are achieved using N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF). The reaction proceeds at room temperature for 12–16 hours, yielding the target compound with >85% purity.
Amidation Protocol:
Ultrasonic Irradiation for Enhanced Efficiency
Alternative methods employ ultrasonic irradiation to accelerate the reaction. A study using a 40 kHz ultrasonic bath at 50°C reduced reaction time to 4 hours with comparable yields (70–74%).
Comparative Analysis of Synthetic Routes
Traditional vs. Accelerated Methods
| Method | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional EDCl/DMAP | 16 | 75 | 85 |
| Ultrasonic-assisted | 4 | 74 | 88 |
Ultrasonic methods improve throughput but require specialized equipment.
Halogen Substitution Effects
Replacing the 4-chlorobenzoyl group with 4-fluorobenzoyl decreases yield (65%) due to reduced electrophilicity, while 4-bromobenzoyl analogs show similar reactivity.
Purification and Characterization
Chromatographic Techniques
Crude product is purified via flash column chromatography (silica gel, ethyl acetate/hexane 3:7) to isolate the title compound. Recrystallization from ethanol/water (9:1) enhances purity to >98%.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J = 8.4 Hz, 2H, Ar–H), 7.45 (d, J = 8.4 Hz, 2H, Ar–H), 6.95 (s, 1H, benzofuran-H), 3.92 (s, 3H, OCH₃), 3.89 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃).
-
HRMS (ESI): m/z calculated for C₂₆H₂₂ClNO₆ [M+H]⁺: 480.1211; found: 480.1209.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4-dimethoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide
- Structure : Differs from the target compound by replacing the 3,4-dimethoxy group with a 4-methyl substituent on the benzamide ring.
- Molecular Formula: C${24}$H${18}$ClNO$_3$
- Molecular Weight : 403.9 g/mol
- Key Data: CAS: 923192-04-5 No pharmacological data available in the evidence .
N-(2-(3,4-Dimethoxyphenyl)-4-oxo-4H-benzo[d][1,3]oxazin-6-yl)-3,4-dimethoxybenzamide
- Structure: Contains a benzooxazinone core and dual 3,4-dimethoxybenzamide groups.
- Key Data: Synthesized as part of a multitarget drug discovery effort for metabolic syndrome. No direct pharmacological data reported in the evidence .
Comparison: The benzooxazinone ring introduces additional hydrogen-bonding sites and rigidity, contrasting with the benzofuran core of the target compound.
N,N′-(2-((4-(Trifluoromethyl)benzyl)carbamoyl)-1,4-phenylene)bis(3,4-dimethoxybenzamide) (Compound 1b)
- Structure : Bis-benzamide with trifluoromethyl and 3,4-dimethoxy groups.
- Key Data: In Vivo Activity: Reduced plasma triglycerides (by 35%), cholesterol (by 28%), and glucose levels (by 24%) in a diet-induced metabolic syndrome model. Toxicity: No acute toxicity observed at 300 mg/kg .
Comparison: The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bis-benzamide design enables multitarget engagement.
N-(4-(2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide
- Structure : Features a thiazolyl-dihydrodioxin hybrid with 3,4-dimethoxybenzamide.
- Molecular Formula : C${22}$H${21}$N$3$O$6$S
- Molecular Weight : 455.5 g/mol
- Key Data: CAS: 1005295-15-7 No pharmacological or toxicity data available .
Structural and Functional Trends
Table 1: Comparative Analysis of Benzamide Derivatives
Key Observations:
Substituent Impact :
- 3,4-Dimethoxy groups : Enhance polarity and hydrogen-bonding capacity, as seen in Compound 1b’s multitarget activity .
- Halogenated groups (e.g., Cl, CF$_3$) : Improve metabolic stability and target affinity.
Core Structure: Benzofuran/benzoxazinone cores offer planar aromaticity for target binding, while thiazole/dihydrodioxin systems introduce conformational flexibility.
Pharmacological Gaps :
- The target compound lacks reported biological data, unlike Compound 1b, which demonstrated efficacy in metabolic syndrome .
Biological Activity
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4-dimethoxybenzamide is a synthetic compound with potential biological activities that have been the subject of various research studies. This article discusses its chemical properties, biological activities, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Molecular Formula: C24H18ClNO4
Molecular Weight: 423.85 g/mol
IUPAC Name: this compound
SMILES Notation: Cc1c(C(c(cc2)ccc2Cl)=O)oc2c1ccc(NC(c1cc(OC)ccc1)=O)c2
Structure and Synthesis
The compound features a benzofuran core substituted with a chlorobenzoyl group and a dimethoxybenzamide moiety. The synthesis typically involves:
- Formation of the Benzofuran Core: Cyclization from 2-hydroxybenzaldehyde derivatives.
- Introduction of the Chlorobenzoyl Group: Friedel-Crafts acylation using 4-chlorobenzoyl chloride.
- Coupling with Dimethoxybenzamide: Utilizing coupling reagents like DCC and bases such as triethylamine.
Anticancer Properties
Recent studies have shown that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the inhibition of specific signaling pathways critical for tumor growth and survival.
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties against several bacterial strains, including both Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
Anti-inflammatory Effects
In vitro studies indicate that this compound may possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 (2023) | Investigated the anticancer effects on MCF-7 breast cancer cells; showed IC50 values in the low micromolar range. |
| Study 2 (2022) | Assessed antimicrobial activity against E. coli and S. aureus; demonstrated significant inhibition zones in agar diffusion tests. |
| Study 3 (2021) | Evaluated anti-inflammatory properties in LPS-stimulated macrophages; reduced TNF-alpha and IL-6 levels significantly. |
Q & A
Q. What are the critical considerations for optimizing the synthesis of this compound, given its structural complexity?
- Methodological Answer : The synthesis requires multi-step protocols involving:
- Stepwise coupling : The benzofuran core is typically constructed first via cyclization of substituted phenols with propargyl bromide under acidic conditions, followed by chlorobenzoylation at the C2 position .
- Amide bond formation : The 3,4-dimethoxybenzamide moiety is introduced via carbodiimide-mediated coupling (e.g., EDCI/HOBt) between the benzofuran intermediate and 3,4-dimethoxybenzoic acid. Reaction monitoring via TLC or HPLC is critical to avoid over-acylation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) ensures removal of unreacted chlorobenzoyl chloride and dimeric byproducts .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key signals should researchers prioritize?
- Methodological Answer :
- <sup>1</sup>H-NMR : Focus on the singlet for the methyl group at δ ~2.4 ppm (C3-methyl) and the aromatic protons of the benzofuran (δ 6.8–7.6 ppm). The dimethoxybenzamide’s methoxy groups appear as two singlets at δ ~3.8–3.9 ppm .
- LC-MS : Use high-resolution ESI-MS to confirm the molecular ion peak ([M+H]<sup>+</sup> at m/z ~465) and rule out impurities from incomplete deprotection of intermediates .
- IR Spectroscopy : Confirm amide C=O stretches at ~1650–1680 cm<sup>-1</sup> and benzoyl C=O at ~1700 cm<sup>-1</sup> .
Q. How can researchers design initial biological screening assays to evaluate its potential bioactivity?
- Methodological Answer :
- Antiproliferative assays : Use MTT or SRB protocols against cancer cell lines (e.g., MCF-7, HepG2) with doxorubicin as a positive control. IC50 values below 10 µM warrant further study .
- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays. The dimethoxy groups may enhance π-stacking in kinase pockets .
Advanced Research Questions
Q. What strategies can resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Docking vs. assay discrepancies : If molecular docking predicts strong binding to EGFR but in vitro assays show weak activity, evaluate:
- Solubility : Use shake-flask method with HPLC quantification. Poor solubility (>50 µg/mL in PBS) may limit cellular uptake .
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Half-life <30 min suggests need for prodrug modification .
- SAR refinement : Synthesize analogs with substituent variations (e.g., replacing 4-chlorobenzoyl with 4-fluorobenzoyl) to validate computational models .
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
- Methodological Answer :
- Core modifications : Compare analogs with:
- Benzofuran vs. benzothiophene cores (synthesized via Lawesson’s reagent) to assess heteroatom impact on bioactivity .
- Methoxy group positioning : Replace 3,4-dimethoxy with 2,5-dimethoxy on the benzamide to test spatial effects on target binding .
- Data normalization : Express activity as % inhibition relative to controls (e.g., 10 µM staurosporine) and use PCA (Principal Component Analysis) to cluster analogs by electronic/steric descriptors .
Q. What experimental approaches are recommended for identifying the compound’s molecular targets in complex biological systems?
- Methodological Answer :
- Chemical proteomics : Use a biotinylated derivative for pull-down assays in cell lysates, followed by LC-MS/MS to identify bound proteins .
- Thermal shift assays : Monitor protein denaturation (via SYPRO Orange dye) to detect target stabilization. A ΔTm >2°C indicates binding .
- CRISPR-Cas9 knockout : Generate gene-knockout cell lines (e.g., EGFR-null) to confirm on-target effects .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported solubility values across studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
